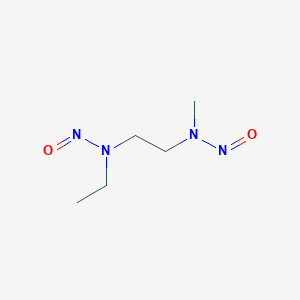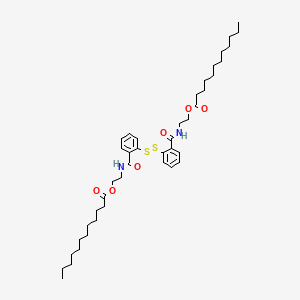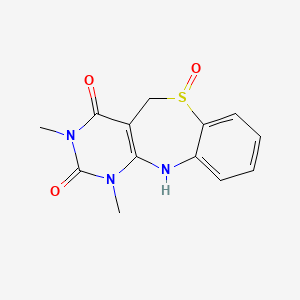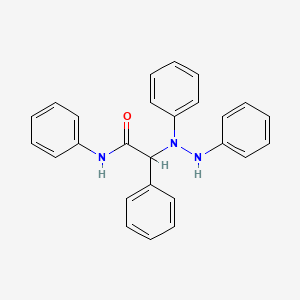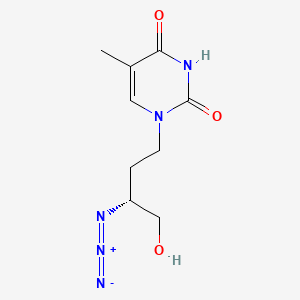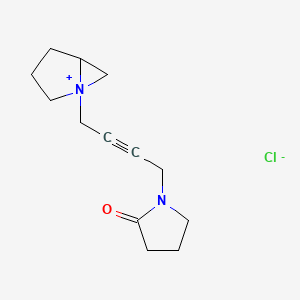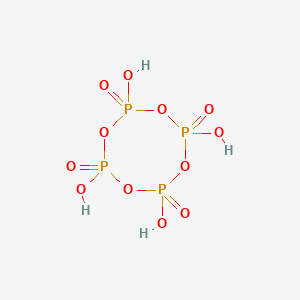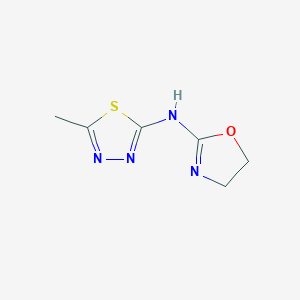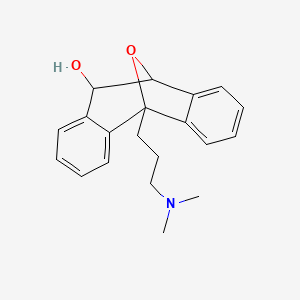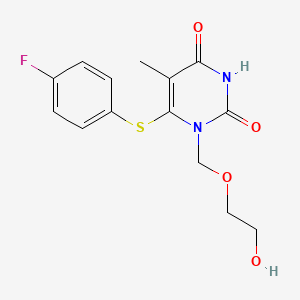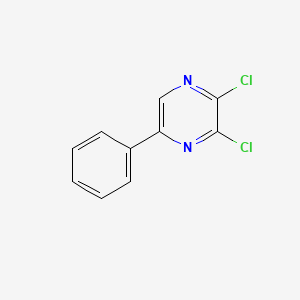
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is a chemical compound with a unique structure that includes a dioxetane ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the dioxetane ring is particularly noteworthy, as it imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves the reaction of 3,4,4-trimethyl-1,2-dioxetane with carbonochloridic acid. The reaction conditions often require a controlled environment to ensure the stability of the dioxetane ring. Common reagents used in the synthesis include organic solvents and catalysts that facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under specific temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester undergoes various chemical reactions, including:
Oxidation: The dioxetane ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the dioxetane ring, resulting in simpler compounds.
Substitution: The ester group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in a variety of ester derivatives, depending on the nucleophile used.
科学研究应用
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dioxetane derivatives.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves its interaction with molecular targets through the dioxetane ring. The ring can undergo cleavage, releasing energy and forming reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to specific biological effects.
相似化合物的比较
Similar Compounds
(3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate: A compound with a similar dioxetane ring structure but different functional groups.
Carbonochloridic acid, (4-nitrophenyl)methyl ester: Another ester derivative with a different aromatic group.
Uniqueness
Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is unique due to its specific combination of the dioxetane ring and the carbonochloridic acid ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
107323-92-2 |
|---|---|
分子式 |
C7H11ClO4 |
分子量 |
194.61 g/mol |
IUPAC 名称 |
(3,4,4-trimethyldioxetan-3-yl)methyl carbonochloridate |
InChI |
InChI=1S/C7H11ClO4/c1-6(2)7(3,12-11-6)4-10-5(8)9/h4H2,1-3H3 |
InChI 键 |
ARRVGHALQNQYQW-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OO1)(C)COC(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


